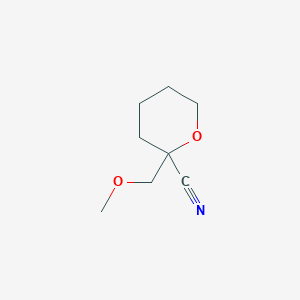

2-(Methoxymethyl)oxane-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methoxymethyl)oxane-2-carbonitrile is a versatile chemical compound used in scientific research. It has a molecular weight of 155.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(methoxymethyl)tetrahydro-2H-pyran-2-carbonitrile . The InChI code is 1S/C8H13NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-5,7H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Organic Synthesis

2-(Methoxymethyl)oxane-2-carbonitrile: is utilized in organic synthesis as a versatile building block. Its structure allows for various chemical transformations, making it valuable for constructing complex organic compounds. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its carbonitrile group can be a key moiety in the development of new drugs, especially those targeting neurological disorders where cyano-containing compounds are often explored for their potential therapeutic effects .

Material Science

2-(Methoxymethyl)oxane-2-carbonitrile: finds applications in material science, particularly in the development of novel organic materials. Its ability to polymerize or copolymerize can lead to new materials with unique properties, such as enhanced durability or electrical conductivity .

Chemical Engineering Processes

In chemical engineering, this compound is used in process optimization studies. Its reactions can be monitored to understand reaction kinetics and thermodynamics, which is crucial for designing efficient industrial processes. Additionally, its stability under different conditions can be studied to improve the shelf-life of products .

Biochemistry

Biochemists use 2-(Methoxymethyl)oxane-2-carbonitrile to study enzyme-catalyzed reactions. The compound can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action and the role of cyano groups in biological systems .

Industrial Uses

Industrially, 2-(Methoxymethyl)oxane-2-carbonitrile is involved in the production of dyes, resins, and other chemicals. Its reactivity makes it suitable for creating compounds with specific color properties or for modifying the physical properties of resins used in coatings and adhesives .

Safety and Hazards

properties

IUPAC Name |

2-(methoxymethyl)oxane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVSIHTZNACHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)oxane-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)

![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)